Pyridin-4-yl-glycine tert-butyl ester
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Overview
Description
Pyridin-4-yl-glycine tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a glycine moiety, which is further esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl-glycine tert-butyl ester typically involves the esterification of glycine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh conditions.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported for the synthesis of tert-butyl esters under metal-free conditions .
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-yl-glycine tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the pyridine ring.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products:
Oxidation: tert-Butyl hydroperoxide.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pyridin-4-yl-glycine tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridin-4-yl-glycine tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridin-3-yl-glycine tert-butyl ester: Similar structure but with the pyridine ring attached at the 3-position.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential biomedical applications.
Uniqueness: Pyridin-4-yl-glycine tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and drug development.
Properties
CAS No. |
1430839-94-3 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-4-ylamino)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13) |
InChI Key |
FFTIYKJNIGHKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=NC=C1 |
Origin of Product |
United States |
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